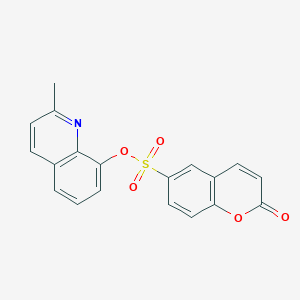

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” is a chemical compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring . This compound also contains a 2-oxo-2H-chromene-6-sulfonate group.

Molecular Structure Analysis

The molecular structure of “2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” consists of a quinoline moiety and a 2H-chromene moiety . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The 2H-chromene moiety is a tricyclic compound that consists of a benzene ring fused to a pyran ring .

Scientific Research Applications

Synthesis and Molecular Characterization

- A study by Ukrainets et al. (2014) demonstrated the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid through cyclization reactions, showing the compound's role in forming complex heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- Halim and Ibrahim (2017) synthesized a new heteroannulated chromone derivative, demonstrating the compound's utility in organic synthesis and structural elucidation through DFT calculations and spectral data analysis (Halim & Ibrahim, 2017).

Chemical Reactions and Catalysis

- Xiao et al. (2018) developed an efficient strategy for the synthesis of heterocyclic allylic sulfones using 2-methylquinolines, highlighting the compound's application in catalysis under iron catalysis conditions (Xiao, Liu, Yuan, Huang, & Deng, 2018).

- Nguyen et al. (2022) found that elemental sulfur-DMSO could promote the oxidative coupling of active methylhetarenes like 2-methylquinoline with amines to yield amides, showcasing a method with good functional group tolerance applicable to various amines (Nguyen, Duong, Pham, Duong, & Nguyen, 2022).

Materials Science and Molecular Design

- Cao et al. (2014) explored the unusual temperature-dependent fluorescence intensification of a derivative of 2-methylquinoline, indicating its potential use in ratiometric fluorescent thermometers due to its TICT emissions (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

- Ajioka, Oshima, and Hirayama (2008) investigated 8-sulfonamidoquinoline derivatives for chelate extraction reagents in an ionic liquid extraction system, demonstrating superior extractability compared to traditional chloroform systems and suggesting applications in metal ion extraction (Ajioka, Oshima, & Hirayama, 2008).

Future Directions

Given the interesting biological activities of quinoline and 2H-chromene derivatives , “2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” could be a potential candidate for further studies in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile.

properties

IUPAC Name |

(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFAMXGMIKYRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)

![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)

![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)

![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)

![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)